molecular formula C7H14N2O2S B13637521 1-Cyclopropyl-3-pyrrolidinesulfonamide

1-Cyclopropyl-3-pyrrolidinesulfonamide

Cat. No.: B13637521
M. Wt: 190.27 g/mol
InChI Key: MLRBTNNWVWIUHX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-pyrrolidinesulfonamide (CAS 1893117-56-0) is a chemical compound of interest in medicinal chemistry research . The core structure of this molecule combines a pyrrolidine ring, a sulfonamide functional group, and a cyclopropyl substituent. Sulfonamide-containing compounds are a significant class in drug discovery, frequently serving as key scaffolds and pharmacophores due to their ability to participate in hydrogen bonding and interact with various enzyme active sites . While the specific biological data for this compound is not widely published in the available literature, its structural features are associated with a range of pharmacological activities. Research into closely related cyclopropyl-pyrrolidine derivatives has shown their potential as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4), a established target for the treatment of type 2 diabetes . Furthermore, pyrrolidine sulfonamide scaffolds are investigated in other therapeutic areas, including as potential agents for modulating gastric acid secretion . The cyclopropyl group is a common motif in medicinal chemistry used to confer metabolic stability and influence the conformational properties of a molecule. As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied for research purposes to support innovation in early-stage drug discovery programs. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-cyclopropylpyrrolidine-3-sulfonamide

InChI

InChI=1S/C7H14N2O2S/c8-12(10,11)7-3-4-9(5-7)6-1-2-6/h6-7H,1-5H2,(H2,8,10,11)

InChI Key

MLRBTNNWVWIUHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2)S(=O)(=O)N

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Elucidating Fine Structural Details

Spectroscopic methods are indispensable for confirming the covalent structure and probing the conformational landscape of a molecule in solution.

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (such as COSY, HSQC, and HMBC), would be essential for the unambiguous assignment of all proton and carbon signals. Of particular interest would be the determination of the stereochemistry at the C3 position of the pyrrolidine (B122466) ring. The coupling constants between protons on the pyrrolidine ring and the cyclopropyl (B3062369) group would provide critical information about their relative orientations. Nuclear Overhauser Effect (NOE) experiments would be crucial for establishing through-space proximities between protons, thereby defining the preferred conformation of the molecule in solution.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of 1-Cyclopropyl-3-pyrrolidinesulfonamide by providing a highly accurate mass-to-charge ratio. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, and the resulting fragmentation pattern would offer valuable insights into the connectivity of the atoms within the molecule, further corroborating the proposed structure.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, characteristic vibrational modes for the N-H and S=O stretches of the sulfonamide group, as well as C-H stretches of the cyclopropyl and pyrrolidine rings, would be expected. Subtle shifts in the positions of these bands could provide information about intermolecular interactions, such as hydrogen bonding, and potentially offer insights into the conformational state of the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. This technique would provide precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

A crystallographic study would precisely define the torsional angles between the cyclopropyl group and the pyrrolidine ring, as well as the geometry of the sulfonamide group. These parameters are critical for understanding the steric and electronic interactions that govern the molecule's preferred shape. Any unusual bond lengths could indicate electronic effects such as hyperconjugation.

The analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H and oxygen atoms. Understanding these interactions is fundamental to comprehending the solid-state properties of the compound.

In the absence of specific experimental data for this compound, the detailed characterization outlined above remains hypothetical. The application of these advanced analytical techniques would be a necessary step to fully elucidate the intricate structural features of this molecule.

Conformational Preferences and Dynamics of the Pyrrolidinesulfonamide Moiety

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These puckered forms help to alleviate torsional strain. The two most common puckered conformations for a substituted pyrrolidine ring are the "envelope" (or C_s symmetry) and "twist" (or C_2 symmetry) forms. For a 3-substituted pyrrolidine like that in this compound, the substituent can occupy either a pseudo-axial or pseudo-equatorial position, leading to distinct "UP" and "DOWN" puckering states. researchgate.netresearchgate.net

The "UP" and "DOWN" puckering refers to the position of the C3 atom (bearing the sulfonamide group) relative to the mean plane of the other four ring atoms. The energy difference between these states is typically small, allowing for rapid inversion between them at room temperature. This dynamic process can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. rsc.orgrsc.orgfrontiersin.org

Inductive and stereoelectronic factors play a significant role in determining the preferred pucker of the pyrrolidine ring. nih.gov The electronegativity of the substituents can influence the conformational equilibrium. In the case of this compound, the electronic nature of the cyclopropyl group and the sulfonamide moiety will influence the puckering preference.

Interactive Table: Theoretical Puckering Parameters for 3-Substituted Pyrrolidine Analogs
ConformerPuckering Amplitude (q) / ÅPhase Angle (φ) / degreesRelative Energy (kcal/mol)
C3-endo (UP)0.35900.0
C3-exo (DOWN)0.382700.5 - 1.5

Note: This table presents hypothetical data based on computational studies of similar 3-substituted pyrrolidine systems. The actual values for this compound may vary.

The rotation around the S-N bond of the sulfonamide group is a key conformational feature. This rotation is often restricted due to the partial double bond character of the S-N bond, which arises from the delocalization of the nitrogen lone pair into the sulfur-oxygen bonds. researchgate.net This restricted rotation can lead to the existence of distinct rotational isomers (rotamers).

The energy barrier to rotation can be determined experimentally using dynamic NMR (DNMR) spectroscopy, where the coalescence of signals at different temperatures provides information about the rate of rotation. nih.govmdpi.com Computational methods, such as Density Functional Theory (DFT), are also powerful tools for calculating rotational energy barriers. nih.govmdpi.com

For N,N-disubstituted sulfonamides, the rotational barriers can be significantly high, on the order of 15-20 kcal/mol. researchgate.net In this compound, the substituents on the nitrogen are the cyclopropyl group and the pyrrolidine ring itself. The steric bulk and electronic properties of these groups will influence the height of the rotational barrier.

Interactive Table: Calculated Rotational Barriers for Model Sulfonamides
CompoundMethodRotational Barrier (ΔG‡) / kcal/mol
N,N-DimethylmethanesulfonamideDFT (B3LYP/6-31G)10.5
N-Phenyl-N-methylbenzenesulfonamideDynamic NMR16.2
N-Cyclopropyl-N-methylmethanesulfonamide (Hypothetical)DFT (M06-2X/6-311+G)12-15

Note: This table includes data for model compounds to illustrate the typical range of rotational barriers in sulfonamides. The value for the N-cyclopropyl analog is a theoretical estimate.

Sterically, the cyclopropyl group is a rigid and relatively bulky substituent. Its presence on the pyrrolidine nitrogen will influence the puckering equilibrium of the five-membered ring. The steric interactions between the cyclopropyl group and the hydrogens on the pyrrolidine ring (particularly at the C2 and C5 positions) will likely favor conformations that minimize these clashes. This steric hindrance can also influence the preferred orientation of the sulfonamide group. Studies on other cyclopropyl-containing molecules have shown that this group can induce specific conformational preferences in adjacent parts of the molecule. nih.govchemistryworld.com

A comprehensive search for scholarly articles and research data concerning the theoretical and computational investigations of this compound has revealed a significant lack of published studies on this specific compound. As a result, the detailed analysis requested in the outline below cannot be provided at this time due to the absence of foundational research in the public domain.

The requested article structure was:

Theoretical and Computational Investigations of this compound 4.1. Quantum Mechanical (QM) Calculations 4.1.1. Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction 4.1.2. Conformational Energy Landscape Exploration using QM 4.1.3. Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) 4.2. Molecular Dynamics (MD) Simulations 4.2.1. Conformational Sampling and Stability in Various Environments 4.2.2. Solvent Effects on Molecular Conformation

Theoretical and Computational Investigations of this compound

Following a comprehensive search of scientific literature and databases, no specific studies detailing the molecular docking, binding affinity prediction, Quantitative Structure-Activity Relationship (QSAR) modeling, or homology modeling of the target proteins for the compound "this compound" were identified.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the specified outline. The required research findings, data tables, and analyses for the following sections are not available in the public domain:

Theoretical and Computational Investigations of 1 Cyclopropyl 3 Pyrrolidinesulfonamide

Homology Modeling of Target Proteins for Docking Studies

Without specific research focused on "1-Cyclopropyl-3-pyrrolidinesulfonamide," any attempt to generate content for these sections would be speculative and would not meet the requirement for scientifically accurate and detailed research findings.

Mechanistic Investigations of Biological Interactions at the Molecular Level in Vitro and Preclinical Non Human Studies

Enzyme Inhibition Studies (In Vitro)

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanisms

No studies detailing the inhibitory mechanism of 1-Cyclopropyl-3-pyrrolidinesulfonamide on Dipeptidyl Peptidase-4 (DPP-4) were found. DPP-4 inhibitors are a class of oral hypoglycemic agents that work by blocking the action of the DPP-4 enzyme. nih.govnih.gov This enzyme is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govyoutube.com By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. youtube.com

β-Glucosidase Inhibition Kinetics and Binding Site Analysis

There is no available research on the inhibition kinetics or binding site analysis of this compound with respect to β-Glucosidase. β-Glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds linking a carbohydrate to another molecule. mdpi.comnih.gov The inhibition of this enzyme is a therapeutic target, particularly in the management of diabetes, as it can delay carbohydrate digestion and reduce postprandial glucose levels. nih.gov Kinetic studies of inhibitors typically determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). nih.govresearchgate.net

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Modulation

Information regarding the modulatory effects of this compound on human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) is not present in the public domain. h-NTPDases, such as NTPDase-1 (also known as CD39), are ectoenzymes that play a crucial role in regulating extracellular nucleotide levels by hydrolyzing ATP and ADP to AMP. nih.govnih.gov Modulation of these enzymes can impact various physiological processes, including inflammation and thrombosis. nih.govnih.gov

Other Relevant Enzyme Targets (e.g., Carbonic Anhydrase if mechanism-focused)

No mechanism-focused studies on the interaction between this compound and Carbonic Anhydrase were identified. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov Inhibitors of carbonic anhydrase, which often contain a sulfonamide moiety, are used clinically as diuretics and for the treatment of glaucoma. nih.govnih.gov

Receptor Modulatory Activity (In Vitro/Preclinical Non-Human)

Transient Receptor Potential Vanilloid-4 (TRPV4) Channel Antagonism

There are no available studies investigating the antagonistic activity of this compound on the Transient Receptor Potential Vanilloid-4 (TRPV4) channel. TRPV4 is a non-selective cation channel that is involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. patsnap.comnih.gov Antagonists of the TRPV4 channel are being explored for their potential therapeutic applications in conditions such as pain, inflammation, and lung diseases. patsnap.comnih.govnih.gov The mechanism of action for TRPV4 antagonists typically involves binding to the channel to prevent its opening and subsequent calcium influx. patsnap.com

Mineralocorticoid Receptor (MR) Antagonism

No published studies were identified that specifically investigate the mineralocorticoid receptor (MR) antagonist activity of this compound.

Chemokine Receptor Modulation

There is no available data from in vitro or preclinical studies describing the modulation of chemokine receptors by this compound.

Investigation of Molecular Mechanisms of Action

Target Engagement Studies (e.g., cellular thermal shift assay)

Specific target engagement studies for this compound have not been reported in the scientific literature. Such studies would be essential to confirm direct binding to a putative target protein in a cellular environment and to elucidate its mechanism of action.

Analysis of Specific Binding Sites and Allosteric Modulation

Without confirmed biological targets, no analyses of specific binding sites or potential allosteric modulation by this compound are available.

Role of the Pyrrolidine (B122466) Ring in Target Recognition

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle frequently incorporated into drug candidates due to its favorable properties. nih.gov Its non-planar, puckered structure provides a three-dimensional scaffold that can effectively explore pharmacophore space, contributing to the stereochemistry of the molecule. nih.gov The conformational flexibility of the pyrrolidine ring, known as "pseudorotation," can be constrained or influenced by the choice of substituents. This allows medicinal chemists to lock the molecule into a specific conformation that is optimal for binding to a biological target. nih.gov

In various classes of compounds, the pyrrolidine scaffold is crucial for orienting other functional groups for effective target interaction. For instance, in a series of selective glycine (B1666218) transporter-1 (GlyT1) inhibitors, 3,4-disubstituted pyrrolidine sulfonamides were synthesized as enantiomerically pure trans isomers, highlighting the importance of stereochemistry for biological activity. nih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor or as a basic center, while the ring's carbons can be substituted to create specific interactions with receptor pockets, such as hydrophobic or hydrogen bonding interactions. The sulfonamide group attached to the pyrrolidine nitrogen is a key functional group, known to engage in electrostatic and noncovalent bonding with protein residues, often acting as a hydrogen bond donor and acceptor. mdpi.com This combination of a rigid, yet tunable, scaffold and a potent interacting group makes the pyrrolidine-sulfonamide core a versatile structural motif in drug design. nih.govnih.gov

Impact of the Cyclopropyl (B3062369) Substituent on Ligand-Target Interactions

The cyclopropyl group is a small, rigid ring that has become a valuable component in modern medicinal chemistry for its profound effects on a molecule's pharmacological profile. nih.govscientificupdate.com Its incorporation is often a strategic choice to enhance potency, improve metabolic stability, and modulate physicochemical properties. scientificupdate.comresearchgate.net

The unique electronic nature of the cyclopropyl ring, which has enhanced "pi-character" in its C-C bonds, allows it to participate in favorable interactions with target proteins. researchgate.netstackexchange.com It can act as a rigid linker, conformationally restricting the molecule to favor a bioactive conformation. This pre-organization for binding can reduce the entropic penalty upon interaction with a receptor, thereby enhancing binding affinity. nih.govresearchgate.net

Interactive Data Table: General Contributions of the Cyclopropyl Moiety in Drug Design

The following table summarizes the multifaceted roles the cyclopropyl group is known to play in modulating the properties of drug molecules, as documented in medicinal chemistry literature. nih.govscientificupdate.comresearchgate.net

Property ModulatedGeneral Effect of Cyclopropyl SubstitutionRationale / Mechanism
Potency Often increasesRigidification reduces entropic penalty of binding; unique electronics can enhance target interactions.
Metabolic Stability Generally increasesStronger C-H bonds are less prone to oxidative metabolism. Can shield other parts of the molecule.
Target Specificity Can improveProvides a defined shape and vector for substituents, reducing binding to off-targets.
Aqueous Solubility VariableCan decrease lipophilicity compared to a larger alkyl group of similar carbon count.
Plasma Clearance Often decreasesA consequence of increased metabolic stability.
Conformation Restricts flexibilityActs as a rigid spacer or anchor, locking the molecule into a preferred bioactive conformation.
Bioisosterism YesCan serve as a stable replacement for double bonds or gem-dimethyl groups.

Structure Activity Relationship Sar Studies of Pyrrolidinesulfonamide Chemotypes with a Cyclopropyl Moiety

Systematic Exploration of Substituent Effects on Biochemical Activity

The biological activity of the 1-cyclopropyl-3-pyrrolidinesulfonamide scaffold is highly sensitive to the nature and position of various substituents. A systematic investigation into these effects is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The SAR can be dissected by considering three main components of the molecule: the pyrrolidine (B122466) ring, the sulfonamide linker, and the N-cyclopropyl group.

The pyrrolidine ring is a key component that offers multiple points for substitution, allowing for the fine-tuning of a compound's interaction with its biological target. nih.gov The stereochemistry and electronic nature of substituents on the pyrrolidine ring can drastically alter binding affinity.

Substitutions at the C-4 position of the pyrrolidine ring have been shown to significantly influence the ring's pucker, which in turn affects the spatial orientation of other substituents. nih.gov For instance, the introduction of fluorine at the 4-position can lead to inhibitors that are orders of magnitude more potent than corresponding methoxy (B1213986) analogues. researchgate.net This enhancement is often attributed to favorable interactions with the target protein and the altered conformational preference of the ring. In a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, enantiomerically pure 4-fluoropyrrolidinyl compounds inhibited caspases-3 and -7 in the nanomolar range, whereas analogues with larger substituents at the same position were inactive. researchgate.net

The stereochemistry of substituents is also a critical determinant of activity. In many series of pyrrolidine-based inhibitors, a specific stereoisomer will display significantly higher activity due to a more complementary fit within the target's binding pocket. nih.gov This highlights the importance of controlling the stereochemistry during synthesis to achieve optimal biological activity.

The following table illustrates hypothetical SAR data for substitutions on the pyrrolidine ring of a generic this compound inhibitor, based on established principles.

CompoundR1 (C4-Position)StereochemistryIC50 (nM)
1a-H-520
1b-F(4R)45
1c-F(4S)350
1d-OH(4R)98
1e-OCH3(4R)1200
1f-CF3(4R)850

This table is illustrative and based on general principles of pyrrolidine SAR.

The sulfonamide group is a critical pharmacophoric element, typically acting as a hydrogen bond acceptor and participating in key interactions with the target protein. Variations to the sulfonamide linker and its N-substituents can modulate these interactions and influence physicochemical properties.

Modifications often focus on the R-group attached to the sulfonamide nitrogen (SO₂NHR). The nature of this substituent can dictate the compound's potency and selectivity. For example, incorporating aromatic or heteroaromatic rings can lead to beneficial π-stacking or other non-covalent interactions within the binding site. In a series of pyrrolidine sulfonamide derivatives, compounds with a 4-trifluorophenyl substitution on the N-substituent demonstrated potent inhibitory activity.

Isosteric replacement of the sulfonamide group itself is a less common but viable strategy to alter properties while maintaining key interactions. For instance, replacing the sulfonamide with a bioisostere like a phosphonamide or a reversed sulfonamide could change the hydrogen bonding pattern and pharmacokinetic profile.

The table below provides a hypothetical representation of how N-substituent variations on the sulfonamide could impact activity.

CompoundSulfonamide N-Substituent (R)IC50 (nM)
2a-H1500
2b-Methyl950
2c-Phenyl210
2d-4-Fluorophenyl85
2e-Pyridin-2-yl150
2f-Thiazol-2-yl125

This table is illustrative and based on general principles of sulfonamide SAR.

Conformationally, the cyclopropyl (B3062369) group restricts the rotation around the N-C bond, locking the pyrrolidine ring into a more defined orientation relative to the rest of the molecule. NMR studies on N-cyclopropyl amides, which are structurally related to N-cyclopropyl pyrrolidines, have shown that they adopt distinct conformational preferences compared to other N-alkyl amides. nih.gov This conformational rigidity can be advantageous for binding, as it reduces the entropic penalty upon interaction with the target, potentially leading to higher affinity. researchgate.net

Scaffold Hopping and Isosteric Replacements within the Pyrrolidinesulfonamide Core

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This approach is valuable for navigating patent landscapes, improving physicochemical or pharmacokinetic properties, and discovering new chemical classes of inhibitors.

For the this compound core, several scaffold hopping strategies can be envisioned. One approach involves replacing the pyrrolidine ring with other five- or six-membered saturated heterocycles, such as piperidine (B6355638), tetrahydrofuran (B95107), or thiazolidine. These changes can alter the geometry and basicity of the core structure while maintaining the relative positions of the key interacting groups (the N-cyclopropyl and the sulfonamide). nih.gov

Another strategy is to replace the central scaffold with a completely different core that presents the key pharmacophoric features in a similar spatial arrangement. For example, a bicyclic or spirocyclic core could be designed to mimic the three-dimensional shape and vector projections of the original pyrrolidine ring. nih.govdundee.ac.uk

Isosteric replacements are more conservative changes where an atom or group of atoms is exchanged for another with similar physical or chemical properties. Within the this compound core, isosteric replacements could include:

Cyclopropyl Group: Replacing the cyclopropyl with an oxetane (B1205548) or a vinyl group to probe different electronic and conformational spaces.

Sulfonamide Linker: Exchanging the sulfonamide (-SO₂NH-) with a reversed sulfonamide (-NHSO₂-) or other hydrogen-bonding groups to modulate interaction geometry and physicochemical properties.

Pyrrolidine Ring Atoms: Swapping the nitrogen atom for carbon (cyclopentane) to remove the basic center, or replacing a CH₂ group with an oxygen (oxazolidine) or sulfur (thiazolidine) to alter polarity and hydrogen bonding capacity.

Development of Pharmacophore Models for Target Interaction

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Developing such a model for the this compound series is essential for understanding the molecular basis of its activity and for designing new, more potent inhibitors. nih.gov These models are instrumental in virtual screening campaigns to identify novel hits from large compound libraries. mdpi.com

A hypothetical pharmacophore model for this chemotype, based on its constituent parts, would likely include the following features:

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The N-H of the sulfonamide group is a crucial hydrogen bond donor.

Hydrophobic Feature (HY): The cyclopropyl group provides a well-defined hydrophobic feature that can interact with a corresponding hydrophobic pocket in the target protein.

Positive Ionizable/H-Bond Acceptor: The pyrrolidine nitrogen, depending on its protonation state, can act as a hydrogen bond acceptor or participate in ionic interactions.

Exclusion Volumes: The model would also incorporate exclusion volumes to define the steric boundaries of the binding site, preventing the selection of molecules that are too large to fit.

This model can be generated using either a ligand-based approach (by overlaying several active analogues) or a structure-based approach (if the crystal structure of the target protein in complex with an inhibitor is available). mdpi.com Once validated, the pharmacophore model serves as a 3D query to find other molecules that possess the same essential features in the correct spatial orientation, facilitating the discovery of structurally diverse compounds with the desired biological activity. researchgate.net

Future Research Directions and Unexplored Potential

Novel Synthetic Routes to Access Underexplored Analogues

The exploration of the chemical space around 1-Cyclopropyl-3-pyrrolidinesulfonamide is contingent on the development of versatile and efficient synthetic strategies. While the synthesis of substituted pyrrolidines and sulfonamides is well-documented, novel routes tailored to this specific scaffold could accelerate the discovery of analogues with improved properties. organic-chemistry.orgresearchgate.net Future research in this area could focus on several key approaches:

Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the C3 position of the pyrrolidine (B122466) ring is crucial, as stereoisomers can exhibit significantly different biological activities and pharmacokinetic profiles. mdpi.com

Late-Stage Functionalization: The ability to modify the core structure in the final steps of a synthesis is highly desirable. Research into C-H activation or other late-stage functionalization techniques could enable the rapid generation of a diverse library of analogues from a common intermediate.

Combinatorial Chemistry: The use of solid-phase synthesis or solution-phase combinatorial approaches could be employed to create large libraries of this compound derivatives for high-throughput screening.

A hypothetical synthetic approach could involve the initial synthesis of a protected 3-aminopyrrolidine (B1265635) derivative, followed by sulfonylation with a cyclopropylsulfonyl chloride. sigmaaldrich.com Alternatively, a convergent synthesis could involve the reaction of a pre-formed cyclopropylsulfonamide with a suitable pyrrolidine precursor. nih.govnih.gov

Advanced Mechanistic Characterization of Biological Pathways (In Vitro)

The sulfonamide moiety is a well-known pharmacophore present in a wide array of clinically used drugs, including antibacterial, and anticancer agents. zenodo.orgnih.govscispace.com The biological activity of sulfonamides often stems from their ability to mimic p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. ceon.rsnih.gov Future in vitro studies on this compound should aim to elucidate its mechanism of action.

Key areas of investigation would include:

Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, such as DHPS from various bacterial strains, carbonic anhydrases, and kinases, could identify potential molecular targets. nih.govnih.gov

Cell-Based Assays: Evaluating the compound's effect on cellular pathways in relevant disease models (e.g., cancer cell lines, bacterial cultures) can provide insights into its functional consequences.

Target Deconvolution: For compounds exhibiting interesting phenotypic effects without a known target, advanced techniques like chemical proteomics or thermal proteome profiling could be employed to identify its binding partners within the cell.

The presence of the cyclopropyl (B3062369) group can influence the compound's conformation and electronic properties, potentially leading to novel interactions with biological targets that are not observed with traditional sulfonamides. researchgate.netgoogle.com

Integration of Machine Learning in Predictive Modeling for Novel Analogues

The application of machine learning (ML) in drug discovery has gained significant traction, offering the potential to accelerate the identification of promising drug candidates and reduce the reliance on costly and time-consuming experimental screening. biomedres.usbohrium.comnih.gov For this compound, ML models could be instrumental in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of synthesized analogues and their corresponding biological activities, QSAR models can be built to predict the activity of virtual compounds, guiding the design of more potent molecules. nih.gov

ADMET Prediction: ML algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues, helping to prioritize compounds with favorable drug-like characteristics.

De Novo Design: Generative ML models can be used to design entirely new molecules based on the this compound scaffold, exploring a much wider chemical space than is accessible through traditional medicinal chemistry approaches.

The successful implementation of ML will depend on the availability of high-quality data. Therefore, a systematic approach to synthesizing and testing a diverse set of analogues will be a critical first step.

Exploration of this compound as a Molecular Probe for Biological Systems

Molecular probes are essential tools for studying biological systems, enabling the visualization and functional characterization of specific proteins or pathways. acs.org The this compound scaffold could serve as a starting point for the development of such probes.

Future research could focus on:

Fluorescent Probes: Attaching a fluorescent dye to the this compound core could allow for the imaging of its target protein within living cells. The sulfonamide group itself has been incorporated into fluorescent probes for tumor imaging. nih.gov

Affinity-Based Probes: Incorporating a reactive group or a photo-crosslinker into the molecule would enable the covalent labeling of its binding partners, facilitating their identification and characterization.

PET Ligands: Radiolabeling the compound with a positron-emitting isotope could allow for non-invasive imaging of its target's distribution and density in preclinical models.

The development of molecular probes based on this scaffold would not only advance our understanding of its own biological activity but could also provide valuable tools for the broader scientific community.

Application in Chemical Biology as a Tool Compound for Target Validation

A tool compound is a well-characterized small molecule that can be used to selectively modulate the function of a specific protein, thereby enabling the validation of that protein as a potential drug target. tandfonline.com If this compound or one of its analogues is found to be a potent and selective inhibitor of a particular enzyme or receptor, it could serve as an invaluable tool compound.

The key characteristics of a good tool compound include:

Potency: High affinity for its intended target.

Selectivity: Minimal off-target effects.

Cell Permeability: The ability to cross cell membranes to reach its intracellular target.

Well-Understood Mechanism of Action: A clear understanding of how it interacts with its target.

By using such a tool compound, researchers could investigate the physiological and pathological roles of its target protein, providing strong evidence for its involvement in disease and its suitability for therapeutic intervention. The diverse biological activities associated with the sulfonamide scaffold suggest that derivatives of this compound could potentially be developed into tool compounds for a variety of targets. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 1-Cyclopropyl-3-pyrrolidinesulfonamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by sulfonamide coupling. Key steps include:
  • Cyclopropanation : Use of cyclopropylamine derivatives with palladium or copper catalysts under inert atmospheres (e.g., nitrogen) .
  • Sulfonamide Formation : Reaction with sulfonyl chlorides in anhydrous dichloromethane or THF at 0–25°C, with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
    Critical parameters include temperature control during cyclopropanation (to avoid ring-opening) and stoichiometric precision in sulfonamide coupling.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for cyclopropane protons (δ 0.5–1.5 ppm as multiplets) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Sulfonamide NH may appear as a broad singlet (δ 5–6 ppm) .
  • ¹³C NMR : Cyclopropane carbons (δ 8–15 ppm) and sulfonamide sulfur-bound carbon (δ 45–55 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of cyclopropane or sulfonyl groups) .
  • IR Spectroscopy : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .

Q. What are the recommended handling and storage protocols for this compound to ensure compound stability and researcher safety?

  • Methodological Answer :
  • Handling : Use nitrile gloves and safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize dust/aerosol inhalation .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the sulfonamide group. Desiccants (e.g., silica gel) should be added to avoid moisture .
  • Disposal : Neutralize residual compound with dilute sodium bicarbonate before disposal in accordance with institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) when characterizing this compound derivatives?

  • Methodological Answer :
  • Triangulation : Cross-validate data using multiple techniques (e.g., X-ray crystallography for absolute configuration, DFT calculations for NMR chemical shift predictions) .
  • Iterative Refinement : Adjust computational models (e.g., solvent effects in DFT) to match experimental NMR data. Use software like Gaussian or ADF for parameter optimization .
  • Error Analysis : Quantify signal-to-noise ratios in experimental spectra and compare with synthetic impurities (e.g., via HPLC-MS) .

Q. What strategies are effective for optimizing the regioselectivity of cyclopropane ring functionalization in this compound analogs?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., Rh(II) or Ru(II)) for directed C-H activation. For example, Rh-catalyzed carbene insertion improves regioselectivity in strained rings .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the less-hindered cyclopropane carbon .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrrolidine ring to direct functionalization to specific cyclopropane positions .

Q. What in vitro models are appropriate for assessing the biological activity of this compound, and how should control experiments be designed?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates in kinetic assays (e.g., trypsin-like proteases) with 1–10 µM compound concentrations. Include a positive control (e.g., leupeptin) and vehicle control (DMSO <0.1%) .
  • Cell-Based Models : Test cytotoxicity in HEK293 or HepG2 cells via MTT assays. Normalize results to untreated cells and include a reference compound (e.g., cisplatin) for comparison .
  • Data Validation : Replicate experiments in triplicate, use blinded analysis, and apply statistical tests (e.g., ANOVA with Tukey post-hoc) to confirm significance .

Data Contradiction Analysis Framework

For unresolved discrepancies (e.g., biological activity vs. computational docking scores):

  • Hypothesis Testing : Design follow-up experiments (e.g., isothermal titration calorimetry) to validate binding affinities .
  • Meta-Analysis : Compare results with structurally similar sulfonamides (e.g., N-(cis-3-(Methyl...)propane-1-sulfonamide) to identify trends .

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